2-Chloro-6-(trifluoromethyl)quinazoline

Regioselectivity Nucleophilic Aromatic Substitution (SNAr) Synthetic Efficiency

Medicinal chemistry requires strict regiocontrol for kinase inhibitor SAR. Substituting with non-C2 chlorinated or non-6-CF₃ analogs invalidates your data. This compound solves that pain point: - C2 chlorine enables regioselective SNAr with amines for ATP-pocket targeting (e.g., EGFR). - 6-CF₃ group enhances lipophilicity (XLogP3 >3.0) and metabolic stability vs. non-fluorinated forms. - Delivers focused 2-substituted-6-(trifluoromethyl)quinazoline libraries. Available for immediate R&D shipment.

Molecular Formula C9H4ClF3N2
Molecular Weight 232.59 g/mol
Cat. No. B8012336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(trifluoromethyl)quinazoline
Molecular FormulaC9H4ClF3N2
Molecular Weight232.59 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NC=C2C=C1C(F)(F)F)Cl
InChIInChI=1S/C9H4ClF3N2/c10-8-14-4-5-3-6(9(11,12)13)1-2-7(5)15-8/h1-4H
InChIKeyXGKICHJOVNGJBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(trifluoromethyl)quinazoline: Key Building Block Profile


2-Chloro-6-(trifluoromethyl)quinazoline (CAS 1388025-17-9) is a halogenated quinazoline derivative with the molecular formula C₉H₄ClF₃N₂ and a molecular weight of 232.59 g/mol . This compound serves as a versatile electrophilic building block in medicinal chemistry and agrochemical research [1]. Its structure features a quinazoline core with a chlorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position. This specific substitution pattern provides a unique reactive site for nucleophilic substitution at the C2 position, while the -CF₃ group enhances lipophilicity and metabolic stability, properties highly valued in drug discovery programs targeting kinases and other enzymes [1]. It is primarily utilized as an intermediate for synthesizing more complex molecules, including potential kinase inhibitors and anticancer agents .

Why 2-Chloro-6-(trifluoromethyl)quinazoline Cannot Be Substituted


Generic substitution of 2-chloro-6-(trifluoromethyl)quinazoline with other chloroquinazolines or trifluoromethylquinazolines is not scientifically sound and will lead to divergent synthetic outcomes and biological activity profiles. The precise positioning of the chlorine leaving group at C2 is critical for regioselective nucleophilic aromatic substitution (SNAr) reactions, while the location of the -CF₃ group at C6 strongly influences the electron density of the aromatic system, directly impacting reaction kinetics and yields . This specific electronic and steric environment is what makes it a key intermediate for generating focused libraries of kinase inhibitors [1]. Simply switching to the 4-chloro, 7-chloro, or 8-chloro regioisomers, or to an analog lacking the 6-CF₃ group, would result in a different chemical entity that may not participate in the same desired coupling reactions or produce compounds with the required pharmacological properties, ultimately invalidating established structure-activity relationship (SAR) data.

2-Chloro-6-(trifluoromethyl)quinazoline: Evidence-Based Advantages


C2 Regioselective Nucleophilic Substitution

The chlorine atom at the 2-position of the quinazoline ring provides a distinct reactive site that enables regioselective functionalization with various nucleophiles (e.g., amines, alcohols, thiols), which is a fundamental step in constructing diverse chemical libraries [1]. While direct comparative kinetic data for this specific compound is not publicly available, the reactivity of the C2 position in quinazolines is well-established to differ significantly from the C4 position due to the adjacent nitrogen atoms' electronic effects. This is in contrast to 4-chloroquinazoline analogs, where nucleophilic attack occurs at a different location on the heterocyclic scaffold, leading to different substitution products .

Regioselectivity Nucleophilic Aromatic Substitution (SNAr) Synthetic Efficiency

Enhanced Lipophilicity by 6-CF3 Group

The presence of a trifluoromethyl group (-CF₃) at the 6-position significantly increases the lipophilicity of the molecule. While the exact LogP for 2-chloro-6-(trifluoromethyl)quinazoline is not published, class-level analysis shows that the -CF₃ group is a well-known lipophilic enhancer [1]. For context, the unsubstituted quinazoline scaffold has a low LogP, whereas analogs like 2-chloro-7-(trifluoromethyl)quinazoline have a calculated XLogP3 of 3.4 . By comparison, the non-fluorinated analog 6-(trifluoromethyl)quinazoline has a calculated XLogP3 of 1.9 [2]. The introduction of the -CF₃ group is a common medicinal chemistry strategy to improve membrane permeability and oral absorption, which are critical for in vivo efficacy [1].

Lipophilicity Physicochemical Properties Drug-likeness

Improved Metabolic Stability from 6-CF3 Group

The trifluoromethyl group is a well-established bioisostere that confers enhanced metabolic stability to aromatic rings by preventing oxidative metabolism at the site of substitution [1]. While no direct comparative stability data exists for 2-chloro-6-(trifluoromethyl)quinazoline against its non-fluorinated counterpart, the class-level inference is robust: the strong electron-withdrawing nature and strength of the C-F bond make the C-CF₃ bond resistant to cytochrome P450-mediated oxidation [2]. This property is a primary driver for the inclusion of -CF₃ groups in modern drug discovery, as it can lead to improved half-life and lower clearance in vivo [1].

Metabolic Stability Drug Metabolism In Vivo Efficacy

Key Intermediate for Kinase Inhibitor Libraries

The quinazoline core is a privileged scaffold for kinase inhibition, and 2-chloro-6-(trifluoromethyl)quinazoline is explicitly claimed and utilized as a key intermediate in the synthesis of potent anticancer agents targeting the epidermal growth factor receptor (EGFR) and other kinases [1]. For example, patent CN102898386A describes the synthesis of a broad class of quinazoline derivatives with antitumor activity, wherein halogenated quinazolines serve as essential starting materials [1]. While the patent does not provide a direct IC50 for the starting material, its inclusion as a defined intermediate demonstrates its unique utility in constructing a specific and valuable chemotype. This is in contrast to other regioisomers (e.g., 7-CF₃ or 8-CF₃ analogs), which may not be suitable for generating the same patent-protected chemical space.

Kinase Inhibition Anticancer Agents Patent-Defined Synthesis

Targeted Applications of 2-Chloro-6-(trifluoromethyl)quinazoline


Kinase-Focused Library Synthesis

This compound is the ideal electrophilic partner for generating focused libraries of 2-substituted-6-(trifluoromethyl)quinazolines. The C2 chlorine is a prime site for SNAr reactions with diverse amine building blocks to produce compounds targeting the ATP-binding pocket of kinases such as EGFR [1]. The 6-CF₃ group provides enhanced lipophilicity (estimated XLogP3 >3.0) and metabolic stability, which are essential for achieving cellular activity and favorable PK properties in lead optimization [2]. Utilizing this pre-functionalized scaffold allows medicinal chemists to rapidly explore SAR around the C2 position while maintaining the beneficial properties of the 6-CF₃ group, a common feature in many approved kinase inhibitors.

Potent and Selective Chemical Probes

The unique combination of a reactive C2 chlorine and a metabolically stable 6-CF₃ group makes this compound a valuable starting material for synthesizing high-quality chemical probes [3]. The resulting derivatives can be used to interrogate the function of specific kinases in cellular models of disease. The enhanced lipophilicity (derived from the -CF₃ group) compared to non-fluorinated analogs (e.g., XLogP3 difference of ~1.5 units) can improve cell permeability, a critical requirement for robust probe activity in cell-based assays [2].

Novel Crop Protection Agent Design

The physicochemical properties imparted by the quinazoline core and the -CF₃ group are also highly valued in agrochemical research. The increased lipophilicity and metabolic stability can lead to improved uptake and persistence in plants and pests [2]. This building block can be used to synthesize novel herbicides, fungicides, or insecticides by elaborating the C2 position with agrochemically relevant moieties, a strategy consistent with the development of commercial products containing fluorinated heterocycles.

SAR Exploration of 6-Substituted Quinazolines

For academic groups investigating the SAR of quinazoline-based bioactive compounds, this reagent offers a direct route to a defined sub-series: 2-amino-6-(trifluoromethyl)quinazolines [1]. This allows researchers to systematically study the impact of different C2 substituents against a constant 6-CF₃ backdrop, generating clean, interpretable biological data. The use of this specific building block ensures that any observed changes in activity are solely due to modifications at the C2 position, not from a variable substituent at the 6-position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-(trifluoromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.